4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multistep reactions, starting from basic heterocyclic skeletons or through the cyclization of precursors such as thiosemicarbazides. For instance, the synthesis of similar triazole derivatives has been achieved by cyclizing potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions, followed by condensation with aldehydes to obtain specific substituted triazoles (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their robust heterocyclic framework, which can engage in various intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, play a significant role in stabilizing the molecular and crystal structure, influencing their physical and chemical properties. A related study on triazole derivatives highlighted the role of intermolecular interactions, such as O-H⋯S, C-H⋯F, and π⋯π interactions, in stabilizing their crystalline structure (Panini et al., 2014).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3S2/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)17)10-2-1-7-18-10/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLUCGJXYDLXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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